ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
This compound belongs to the pyridazine carboxylate family, characterized by a dihydropyridazine core substituted with aryl and alkoxy groups. The structure includes a 4-methylphenyl group at position 1 and a (3-methylphenyl)methoxy group at position 4. The compound’s synthesis likely involves nucleophilic substitution and esterification, with yields and purity dependent on reaction optimization .
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-7-5-6-16(3)12-17)13-20(25)24(23-21)18-10-8-15(2)9-11-18/h5-13H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNPAEHRPAQTAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC(=C2)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazine Ring: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Substitution Reactions: Introduction of the 4-methylphenyl and 3-methylphenyl groups through nucleophilic substitution reactions.
Esterification: The carboxylate group is introduced via esterification using ethyl alcohol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Potential use as a therapeutic agent due to its biological activity.
Biological Studies: Investigation of its effects on various biological pathways and targets.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: Binding to specific receptors, leading to modulation of cellular responses.
Signal Transduction: Interference with signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Substitution Patterns and Physicochemical Properties
The table below compares key structural features and properties of the target compound with analogs:
Key Observations:
- Electronic Effects: The electron-donating methyl groups in the target contrast with electron-withdrawing groups like cyano (12e) or fluoro (), which may alter receptor-binding interactions.
Structural Insights from Crystallography
- The compound’s methyl and benzyloxy groups may influence crystal packing and stability.
Biological Activity
Ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the available literature on its biological activity, including relevant case studies and research findings.
Chemical Structure and Properties
The compound has the following chemical formula and structure:
- Molecular Formula: C22H22N2O4
- Molecular Weight: 378.428 g/mol
- SMILES Notation: CCOC(=O)N1C(=O)C(C=C(C)C)C(=N1)C(C)C2=CC=CC=C2OC(C)=C(C)C
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various derivatives similar to this compound. These studies typically involve:
- In Vitro Testing: The compound's effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Ethyl Derivative | 0.22 - 0.25 µg/mL | - |
The compound has shown significant activity, with inhibition zones indicating its potential as an antimicrobial agent .
Anticancer Potential
The anticancer activity of related compounds has been explored through structure-activity relationship (SAR) studies. Ethyl derivatives have been synthesized and tested against various cancer cell lines, demonstrating promising results.
Case Study: Antitumor Activity
In a study assessing novel compounds derived from the same scaffold, one derivative exhibited potent antitumor activity against several human tumor cell lines, including Mia PaCa-2 and PANC-1. The results indicated that modifications to the ethyl group significantly influenced biological activity:
| Compound | Cell Line Tested | Activity Level |
|---|---|---|
| Compound A | Mia PaCa-2 | High |
| Compound B | PANC-1 | Moderate |
These findings suggest that this compound may have similar potential in anticancer applications .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity: Certain derivatives have been shown to inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis: Compounds similar to this compound have been found to induce apoptosis in cancer cells through various pathways.
Q & A
Basic: What are the recommended synthetic routes for ethyl 1-(4-methylphenyl)-4-[(3-methylphenyl)methoxy]-6-oxo-1,6-dihydropyridazine-3-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step protocols:
Intermediate Preparation : Start with substituted phenylboronic acids (e.g., 3-methylphenylboronic acid) to form pyridazine intermediates via Suzuki-Miyaura coupling or nucleophilic substitution .
Functionalization : Introduce the 3-methylphenylmethoxy group via alkylation or Mitsunobu reactions under controlled conditions (e.g., ethanol as solvent, 60–80°C) .
Esterification : Ethyl ester formation using ethanol and catalytic acid/base .
Key Parameters :
- Catalysts: Pd-based catalysts for cross-coupling .
- Solvents: Ethanol, DMF, or THF for optimal solubility .
- Purity Control: Column chromatography (silica gel, ethyl acetate/hexane) .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Methodological Answer:
Characterization involves:
Nuclear Magnetic Resonance (NMR) :
Mass Spectrometry (MS) :
Infrared Spectroscopy (IR) :
- Confirmation of carbonyl (C=O) and ether (C-O-C) stretches .
Advanced Tip : X-ray crystallography (via SHELX ) resolves ambiguities in stereochemistry.
Advanced: What strategies optimize reaction yields and purity in multi-step syntheses?
Methodological Answer:
Design of Experiments (DoE) :
Continuous Flow Reactors :
By-Product Mitigation :
Advanced: How are contradictions in crystallographic data resolved during structure refinement?
Methodological Answer:
Software Tools :
- SHELXL for refining twinned or high-disorder crystals .
- ORTEP-3 for visualizing thermal ellipsoids and validating hydrogen bonding .
Validation Metrics :
Comparative Analysis :
Basic: What are the solubility properties, and how do they influence solvent selection for biological assays?
Methodological Answer:
Solubility Profile :
Assay Optimization :
- Dilute stock solutions in PBS (≤1% DMSO) to avoid cytotoxicity .
Experimental Validation :
- Dynamic light scattering (DLS) to confirm no aggregation in buffer .
Advanced: How can computational methods accelerate reaction design and mechanistic studies?
Methodological Answer:
Quantum Chemical Calculations :
Machine Learning (ML) :
Docking Studies :
- AutoDock Vina to simulate interactions with biological targets (e.g., kinases) .
Basic: What purification techniques ensure high purity for in vitro studies?
Methodological Answer:
Chromatography :
Recrystallization :
- Use ethanol/water mixtures to isolate crystalline product .
Analytical HPLC :
Advanced: What methodologies elucidate the compound’s mechanism of action in biological systems?
Methodological Answer:
Enzyme Inhibition Assays :
- Fluorescence-based assays (e.g., NADH depletion for oxidoreductases) .
Cellular Uptake Studies :
- LC-MS quantification of intracellular compound levels .
Transcriptomics/Proteomics :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
